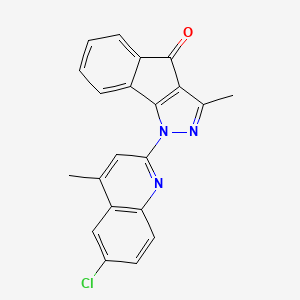![molecular formula C8H8ClN5 B14267277 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride CAS No. 134778-25-9](/img/structure/B14267277.png)
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid under acidic conditions to form the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline).
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners.
Major Products Formed
Substitution Reactions: Products include halogenated pyrazolopyridines, hydroxylated derivatives, and aminated compounds.
Coupling Reactions: Major products are azo compounds, which are often brightly colored and used as dyes.
Scientific Research Applications
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with biological molecules, leading to potential therapeutic effects. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the diazonium group.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: The parent compound without the diazonium functionality.
Uniqueness
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is unique due to its diazonium group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications .
Properties
CAS No. |
134778-25-9 |
|---|---|
Molecular Formula |
C8H8ClN5 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;chloride |
InChI |
InChI=1S/C8H8N5.ClH/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;/h3H,1-2H3,(H,10,12,13);1H/q+1;/p-1 |
InChI Key |
KFVWGVFKOBNBJW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)




![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)




![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
